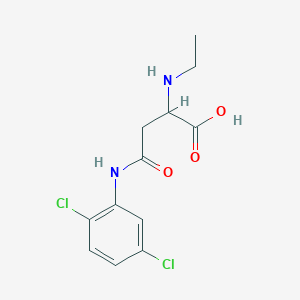

![molecular formula C12H14N4O3S B3013900 2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代基-N-甲基乙酰胺 CAS No. 899988-39-7](/img/structure/B3013900.png)

2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代基-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide" is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of various intermediates with specific reagents under controlled conditions. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different bromides, yielding various substituted pyrimidinones . Another efficient method for synthesizing N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles involved the reaction of dimethyl N-cyanodithioiminocarbonate with substituted cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be inclined at various angles relative to other aromatic rings in the molecule. For example, crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives showed the pyrimidine ring inclined to the benzene or naphthalene ring systems by angles ranging from 55.5° to 67.84° . These structures often exhibit intramolecular hydrogen bonding, which stabilizes their folded conformations .

Chemical Reactions Analysis

Pyrimidine derivatives can act as inhibitors for various enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of thymidine and purine nucleotides, respectively. Some analogues with specific substituents showed potent inhibitory activity against human TS, suggesting their potential as antitumor agents . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfur atom and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The intramolecular and intermolecular hydrogen bonding patterns can affect these properties by influencing the crystal packing and molecular interactions within the compound . Additionally, the presence of electronegative atoms like fluorine can alter the electronic distribution and reactivity of the molecule, as seen in the study of antiviral active molecules against SARS-CoV-2 .

科学研究应用

晶体结构分析

研究阐明了类似于“2-(1,3-二甲基-2,4-二氧代吡啶并[2,3-d]嘧啶-5-基)硫代基-N-甲基乙酰胺”的化合物的晶体结构,揭示了对其分子构象和分子间相互作用的见解。例如,2-[(4,6-二氨基嘧啶-2-基)硫代基]乙酰胺的晶体结构显示出围绕亚甲基 C 原子的折叠构象,其中显着的分子内 N—H⋯N 氢键稳定了这种折叠构象 (Subasri 等,2016)。

用于成像应用的放射合成

该化学家族中的化合物已被用于开发用于成像的放射性配体。具体来说,报道了一系列新型的 2-苯基吡唑并[1,5-a]嘧啶乙酰胺,包括 DPA-714,用于使用 PET 选择性成像转运蛋白 (18 kDa),表明它们在体内成像应用中的效用 (Dollé 等,2008)。

合成与生物活性

各种衍生物的合成和评估已导致在抗菌和抗结核活性方面的发现。例如,已经合成并评估了新型嘧啶-氮杂环丁酮类似物,以了解其抗氧化、体外抗菌和抗结核活性,展示了该化合物作为开发新型治疗剂的基础的潜力 (Chandrashekaraiah 等,2014)。

抗叶酸和 DHFR 抑制剂

研究还探索了基于 2-氨基-4-氧代-5-芳基硫代取代-6-甲基噻吩并[2,3-d]嘧啶的经典和非经典抗叶酸的合成,旨在抑制关键酶,如胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR)。这些化合物显示出有希望的抑制活性,表明它们在癌症治疗中的潜力 (Gangjee 等,2008)。

材料性能的增强

进一步扩展应用,已研究了包含类似化合物的分子印迹聚合物以增强其性能。这些研究旨在了解相互作用和稳定机制,为设计具有改进性能的材料以用于各种应用提供见解 (Fahim & Abu-El Magd,2021)。

属性

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-13-8(17)6-20-7-4-5-14-10-9(7)11(18)16(3)12(19)15(10)2/h4-5H,6H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOVBABPBBTEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

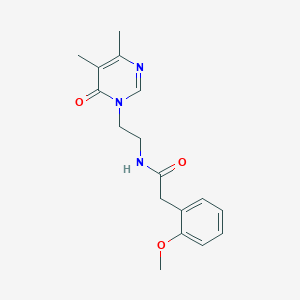

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

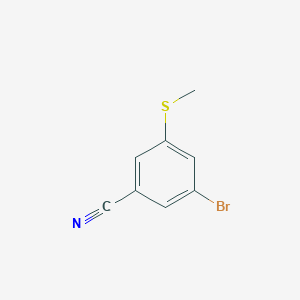

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B3013821.png)

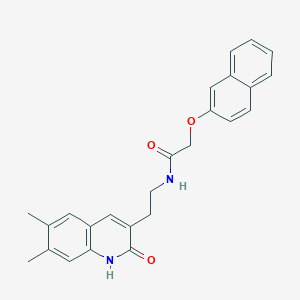

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)

![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)